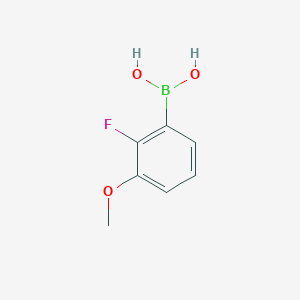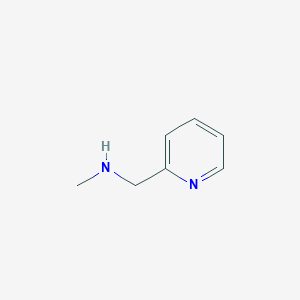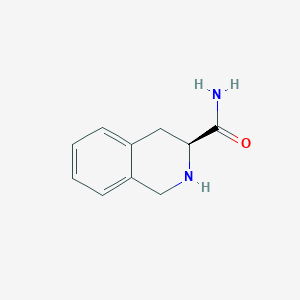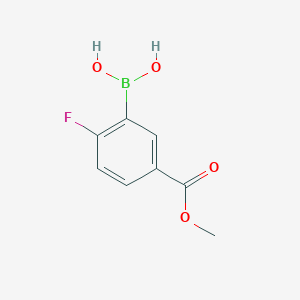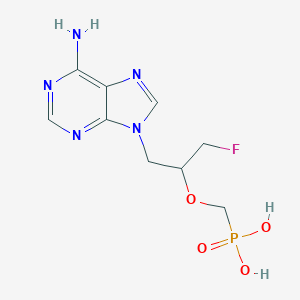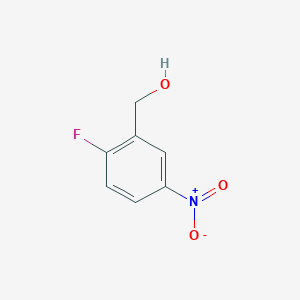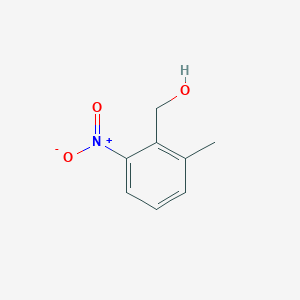
(2-甲基-6-硝基苯基)甲醇
描述
The compound (2-Methyl-6-nitrophenyl)methanol is a derivative of (2-nitrophenyl)methanol, which has been studied for its potential as an inhibitor of PqsD in Pseudomonas aeruginosa. PqsD is a key enzyme in the biosynthesis of signal molecules that facilitate cell-to-cell communication in this bacterium. Inhibitors based on the (2-nitrophenyl)methanol scaffold have shown promise in disrupting these signaling pathways, which could lead to new anti-infective strategies against biofilm-forming bacteria .
Synthesis Analysis
The synthesis of (2-nitrophenyl)methanol derivatives, including those with methyl substitutions, involves convenient methods that have been optimized for the production of a comprehensive series of compounds. These methods allow for the systematic exploration of structure-activity relationships, which are crucial for the design of more effective inhibitors. The synthesis process is also geared towards the creation of fluorescent inhibitors, which can be used to monitor the efficacy of the compounds in cellulo .
Molecular Structure Analysis
While the exact molecular structure of (2-Methyl-6-nitrophenyl)methanol is not detailed in the provided papers, the related compound diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate has been crystallized and analyzed. The crystal structure reveals that the planes of the nitroaniline and hydroxyphenyl groups form a significant dihedral angle, and the phosphorus atom exhibits a tetrahedral geometry. This information can be useful in understanding the three-dimensional conformation of similar compounds and their potential interactions with biological targets .
Chemical Reactions Analysis
The (2-nitrophenyl)methanol scaffold is reactive and can be used as a hydrogen donor in the reduction of nitro aromatic compounds. This reactivity is facilitated by the presence of a pyridine nucleus, as demonstrated by (2-pyridyl)phenyl methanol, which can undergo a domino process involving reduction and conjugate addition to form β-amino esters. This indicates that the (2-nitrophenyl)methanol derivatives, potentially including (2-Methyl-6-nitrophenyl)methanol, may participate in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-6-nitrophenyl)methanol are not explicitly discussed in the provided papers. However, the properties of related compounds suggest that these derivatives are likely to have polar characteristics due to the presence of nitro and hydroxyl groups, which can form hydrogen bonds. These interactions are evident in the crystal structure of related compounds, where hydrogen bonds link molecules into chains. Such properties are important for the solubility, stability, and reactivity of the compounds .
科学研究应用
有机化学中的光释放机制研究已经研究了来自各种硝基苄基化合物的甲醇光释放机制,这对于理解(2-甲基-6-硝基苯基)甲醇的相关性很重要。这些研究对于使用2-硝基苄保护基确定生理反应时间对生物试剂,特别是在“光遮蔽化合物”(Il'ichev, Schwörer, & Wirz, 2004)中的应用具有重要意义。
化学合成和能源技术与(2-甲基-6-硝基苯基)甲醇相关的甲醇已被用于胺的N-甲基化和硝基芳烃的转移氢化。这说明了甲醇在合成应用中的作用,突出了它在各种化学过程中的重要性(Sarki等,2021)。
催化和化学反应涉及甲醇中催化反应的研究,如特定化合物的裂解和异构化,具有高度相关性。这些研究有助于理解(2-甲基-6-硝基苯基)甲醇在催化过程中的化学行为和潜在应用(Tsang et al., 2009)。
药理学应用在甲醇中进行的相关化合物合成和药理活性研究,如6-硝基-N-苯基蒽醌酸甲酯的甲基酯,为与(2-甲基-6-硝基苯基)甲醇相关的化合物的潜在药用应用提供了见解(Isaev et al., 2014)。
抗生物膜活性和生化评价对(2-硝基苯基)甲醇衍生物的合成和评价的研究,这些衍生物与(2-甲基-6-硝基苯基)甲醇密切相关,揭示了它们在生化过程中作为抑制剂的潜力。这些化合物在抗生物膜活性方面表现出潜力,并为设计具有改进疗效的新抑制剂奠定了基础(Storz et al., 2014)。
催化合成和化学转化使用甲醇对硝基芳烃进行催化甲基化的研究揭示了N-甲基芳胺的高效合成。这项研究表明了(2-甲基-6-硝基苯基)甲醇在催化合成和转化过程中的潜力(Wang, Neumann, & Beller, 2019)。
溶剂致色性能和化学传感对硝基取代化合物及其溶剂致色性能的研究为(2-甲基-6-硝基苯基)甲醇在化学传感和溶剂致色开关中的潜在应用提供了见解(Nandi et al., 2012)。
药理学应用中的电化学研究与(2-甲基-6-硝基苯基)甲醇类似的化合物在药物背景中的电化学研究,如钙通道阻滞剂,表明在药物化学和药物开发中具有潜在应用(Ueno & Umeda, 1992)。
安全和危害
未来方向
属性
IUPAC Name |
(2-methyl-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYFMADDYMHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480346 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-6-nitrophenyl)methanol | |
CAS RN |
54915-41-2 | |
| Record name | (2-Methyl-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

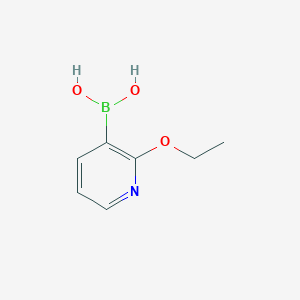

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
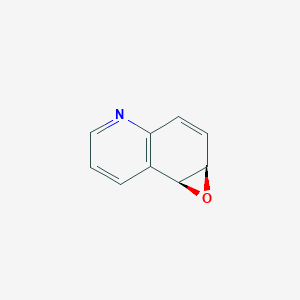

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

